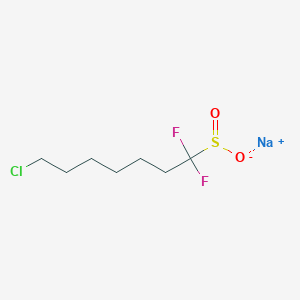
N'-(1-(3,4-Dimethoxyphenyl)ethylidene)-2-pyrazinecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(1-(3,4-Dimethoxyphenyl)ethylidene)-2-pyrazinecarbohydrazide is a chemical compound with the following properties:
Molecular Formula: CHNO
CAS Number: 307347-79-1
Molecular Weight: 339.441 g/mol
Méthodes De Préparation
Synthetic Routes:: The synthetic route for N’-(1-(3,4-Dimethoxyphenyl)ethylidene)-2-pyrazinecarbohydrazide involves the condensation of appropriate precursors. One common method is the reaction between 3,4-dimethoxybenzaldehyde and hydrazine hydrate under suitable conditions.
Reaction Conditions::Precursors: 3,4-dimethoxybenzaldehyde and hydrazine hydrate
Solvent: Ethanol or methanol
Temperature: Typically refluxed at elevated temperatures
Catalyst: Acidic or basic catalysts may be employed
Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a starting point for further optimization.
Analyse Des Réactions Chimiques
Reactions:: N’-(1-(3,4-Dimethoxyphenyl)ethylidene)-2-pyrazinecarbohydrazide can undergo various reactions, including:
Oxidation: It may be oxidized to form related compounds.
Reduction: Reduction reactions can yield derivatives.
Substitution: Substituent modifications are possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Various halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents.
Major Products:: The major products depend on the specific reaction conditions and substituents. These could include derivatives with altered functional groups or stereochemistry.
Applications De Recherche Scientifique
N’-(1-(3,4-Dimethoxyphenyl)ethylidene)-2-pyrazinecarbohydrazide finds applications in:
Chemistry: As a building block for designing novel organic molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Potential therapeutic applications (yet to be fully explored).
Industry: As a precursor for drug development or materials synthesis.
Mécanisme D'action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, impacting cellular processes.
Comparaison Avec Des Composés Similaires
N’-(1-(3,4-Dimethoxyphenyl)ethylidene)-2-pyrazinecarbohydrazide can be compared with other related compounds, such as:
Propriétés
Formule moléculaire |
C15H16N4O3 |
|---|---|
Poids moléculaire |
300.31 g/mol |
Nom IUPAC |
N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C15H16N4O3/c1-10(11-4-5-13(21-2)14(8-11)22-3)18-19-15(20)12-9-16-6-7-17-12/h4-9H,1-3H3,(H,19,20)/b18-10+ |
Clé InChI |
COHIQVNVSVBYKQ-VCHYOVAHSA-N |
SMILES isomérique |
C/C(=N\NC(=O)C1=NC=CN=C1)/C2=CC(=C(C=C2)OC)OC |
SMILES canonique |
CC(=NNC(=O)C1=NC=CN=C1)C2=CC(=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4,6-Dimethylpyrimidin-2-yl)amino]phenol](/img/structure/B12053675.png)

![methyl 4-({[(4-amino-5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12053679.png)

![4-hydroxy-N-(3-methoxyphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12053691.png)
![2-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one](/img/structure/B12053692.png)

![N-(2-bromo-4-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12053699.png)

![2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone](/img/structure/B12053725.png)



